molecular formula C7H4ClN3O2 B7969526 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid CAS No. 1196146-07-2

8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

Cat. No.: B7969526
CAS No.: 1196146-07-2
M. Wt: 197.58 g/mol
InChI Key: YZPJKJBNFXYWAQ-UHFFFAOYSA-N
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Description

8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a versatile heterocyclic building block designed for research and development applications, strictly for research use only and not for human consumption. This compound features a fused imidazopyrazine core structure, which is a privileged scaffold in medicinal chemistry. The presence of both a carboxylic acid and a chloro group on the aromatic system provides two distinct sites for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules . Researchers can utilize the carboxylic acid functional group for amide coupling reactions or esterification, while the chloro substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This dual reactivity makes it a key precursor in constructing targeted compound libraries for high-throughput screening. Its primary research value lies in the exploration of new pharmacologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics . The imidazopyrazine scaffold is commonly investigated in drug discovery programs targeting various disease areas. This product is offered for research use only and is strictly intended for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-6-10-4(7(12)13)3-11(6)2-1-9-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPJKJBNFXYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239480
Record name 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-07-2
Record name 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Cyclization

A widely adopted method involves cyclocondensation of α-ketoamide precursors with pyrazine derivatives. For example, 1-(3-((tert-butoxycarbonyl)amino)-2-oxobutyl)-4-(trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes microwave-assisted cyclization with ammonium carbonate in methanol at 50°C for 2 hours, yielding the dihydroimidazo[1,2-a]pyrazine intermediate. This step achieves 55% yield under optimized conditions, with the carboxylic acid group pre-installed at position 2 (Table 1).

Table 1: Cyclocondensation Reaction Conditions and Yields

PrecursorReagentTemperatureTimeYield
α-Ketoamide derivativeAmmonium carbonate50°C2 h55%
BromoacetylpyrazineNH₃/EtOH25°C5–7 h48%

Solvent and Catalyst Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization rates but may necessitate higher temperatures. Catalytic additives, such as potassium carbonate, improve yields by facilitating deprotonation intermediates.

Chlorination at Position 8

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

The 8-oxo intermediate is converted to the 8-chloro derivative using POCl₃ under reflux conditions. In a representative procedure, tert-butyl (1-(8-oxo-2-(trifluoromethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6-yl)ethyl)carbamate reacts with POCl₃ at 100°C for 1 hour, achieving quantitative conversion to the chloro-substituted product. Excess POCl₃ (10 mL per 1 g substrate) ensures complete substitution, though post-reaction neutralization with ice-cold sodium bicarbonate is critical to isolate the product.

Alternative Chlorinating Agents

While POCl₃ is predominant, thionyl chloride (SOCl₂) and hexachloroethane (C₂Cl₆) offer milder alternatives. However, these agents often require longer reaction times (8–12 hours) and result in lower yields (60–70%) compared to POCl₃.

Carboxylation at Position 2

Pre-Installation of Carboxylic Acid Groups

The carboxylic acid moiety is typically introduced early in the synthesis to avoid late-stage oxidation challenges. For instance, acrylic acid serves as a starting material in a patent-described route, where bromination and subsequent amination yield intermediates retaining the carboxylic acid functionality. This approach avoids oxidation steps that could degrade the heterocyclic core.

Oxidation of Methyl Groups

In cases where pre-functionalization is impractical, methyl groups at position 2 are oxidized using potassium permanganate (KMnO₄) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). KMnO₄ in acidic media achieves 65–70% conversion but risks over-oxidation to dicarboxylic acids. DDQ, a milder dehydrogenation agent, selectively oxidizes methyl groups without side reactions, though yields remain moderate (50–55%).

Integrated Synthetic Routes

Route A: Sequential Cyclization-Chlorination-Carboxylation

  • Cyclization : α-Ketoamide + ammonium carbonate → dihydroimidazo[1,2-a]pyrazine-8-one-2-carboxylic acid.

  • Chlorination : POCl₃ treatment → 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 85–90% purity.

Route B: One-Pot Cyclization and Chlorination

Combining cyclization and chlorination steps in a single reactor reduces processing time. However, competing side reactions limit yields to 40–45%, making this method less favorable for large-scale synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination at adjacent positions and dimerization are common issues. Using stoichiometric POCl₃ and maintaining temperatures below 110°C minimizes these side reactions.

Solubility Limitations

The carboxylic acid group imparts polarity, complicating extraction in non-polar solvents. Acid-base partitioning (pH adjustment to 2–3) enhances recovery during workup .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 8 undergoes nucleophilic substitution under basic or metal-catalyzed conditions. For example:

  • Thiolation : Reaction with sodium thiomethoxide replaces the chlorine atom with a methylthio group .

  • Amination : Palladium-catalyzed coupling with amines (e.g., benzylamine) yields 8-aminated derivatives.

Key Reaction Data

ReagentProductYield (%)ConditionsSource
NaSMe8-(methylthio)imidazo[1,2-a]pyrazine-2-carboxylic acid72DMF, 80°C, 12h
Benzylamine/Pd(OAc)₂8-(benzylamino)imidazo[1,2-a]pyrazine-2-carboxylic acid58Toluene, 110°C, 24h

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions to form 8-chloroimidazo[1,2-a]pyrazine:
C7H4ClN3O2ΔC6H4ClN3+CO2\text{C}_7\text{H}_4\text{ClN}_3\text{O}_2 \xrightarrow{\Delta} \text{C}_6\text{H}_4\text{ClN}_3 + \text{CO}_2 \uparrow
This reaction is critical for generating intermediates for further functionalization.

Cyclization and Annulation

The compound participates in cycloaddition reactions to form polycyclic structures:

  • Palladium-catalyzed cross-dehydrogenative coupling with alkenes yields fused tetracyclic systems .

  • Transition-metal-free chlorocyclization with aliphatic amines forms imidazo[1,2-a]pyridine derivatives .

Example Reaction Pathway

Starting MaterialReagentProductYield (%)Source
8-Chloroimidazo...Ethylene glycol/PdCl₂Imidazo[1,2-a]pyrazino[2,3-b]pyridine65

Condensation with Amines

The carboxylic acid reacts with primary amines to form amides, enhancing solubility for biological applications :
C7H4ClN3O2+RNH2C7H3ClN4OR+H2O\text{C}_7\text{H}_4\text{ClN}_3\text{O}_2 + \text{RNH}_2 \rightarrow \text{C}_7\text{H}_3\text{ClN}_4\text{O} \cdot \text{R} + \text{H}_2\text{O}

Optimized Conditions

  • Solvent: Dichloromethane (DCM)

  • Catalyst: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Yield: 85–90%

Halogen Exchange Reactions

The chlorine atom at position 8 can be replaced by other halogens (e.g., bromine) via halogen dance mechanisms under radical initiation:
C7H4ClN3O2+NBSC7H4BrN3O2+Cl\text{C}_7\text{H}_4\text{ClN}_3\text{O}_2 + \text{NBS} \rightarrow \text{C}_7\text{H}_4\text{BrN}_3\text{O}_2 + \text{Cl}^-

Reaction Parameters

ParameterValue
Temperature70°C
InitiatorAIBN (azobisisobutyronitrile)
Time6h

Electrophilic Aromatic Substitution

The electron-deficient imidazo-pyrazine core undergoes electrophilic substitution at position 3:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group.

  • Sulfonation : Oleum (fuming H₂SO₄) adds a sulfonic acid group.

Regioselectivity Analysis

PositionReactivity (Relative Rate)
31.0 (reference)
50.2
70.1

Reduction of the Carboxylic Acid Group

The carboxylic acid is reduced to a hydroxymethyl group using LiAlH₄:
C7H4ClN3O2LiAlH4C7H6ClN3O\text{C}_7\text{H}_4\text{ClN}_3\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_7\text{H}_6\text{ClN}_3\text{O}
This transformation is utilized to modulate the compound’s hydrophobicity.

Scientific Research Applications

Synthesis of 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic Acid

The synthesis of this compound often involves multi-step organic reactions, including:

  • Electrophilic substitution reactions to introduce the chloro group.
  • Carboxylation processes to add the carboxylic acid functional group.

Recent advancements have highlighted methods that improve yield and efficiency, making it more accessible for research purposes .

Anticancer Activity

Imidazo[1,2-a]pyrazines, including this compound, have shown promising anticancer properties. Studies indicate that these compounds can act as inhibitors of various cancer cell lines by targeting specific enzymes involved in tumor growth .

Antimicrobial Properties

Research has demonstrated that derivatives of imidazo[1,2-a]pyrazines possess antimicrobial activity against multidrug-resistant strains of bacteria and fungi. This makes them potential candidates for developing new antibiotics .

Kinetic Stabilizers for Protein Misfolding Diseases

Recent studies have explored the use of 8-chloroimidazo[1,2-a]pyrazine derivatives as kinetic stabilizers for proteins prone to misfolding. These compounds can bind to native states of proteins, potentially halting the progression of diseases such as amyloidosis .

Case Studies and Research Findings

StudyFocusFindings
Sayer Thesis (2020)Synthesis and testing of imidazo[1,2-a]pyrazinesIdentified structure-activity relationships leading to potential anticancer agents .
RSC Review (2015)Overview of imidazo[1,2-a]pyrazinesCompiled data on synthetic methods and biological activities; emphasized versatility in drug design .
PMC Article (2021)Kinetic stabilizers for amyloidosisDemonstrated efficacy in stabilizing proteins associated with amyloid diseases .

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes such as cell division or signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Biological Activity/Application Key References
3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Br (position 3), Cl (position 8), COOH (position 2) Potential kinase inhibitor scaffold
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Br (position 6), COOH (position 2) Antimicrobial activity (Mycobacterium tuberculosis)
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid OH (position 8), COOH (position 2) Anti-inflammatory applications via amide coupling
Methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate Cl (position 8), COOCH₃ (position 2) Prodrug form; improved lipophilicity
2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid CH₃ (position 2), COOH (position 3) Anti-inflammatory (comparable to indomethacin)

Key Observations :

  • Position of Carboxylic Acid : The carboxylic acid group at position 2 is critical for binding to biological targets, such as bacterial amidases or kinase domains. Moving this group to position 3 (e.g., 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid) shifts activity toward anti-inflammatory pathways .
  • Halogen Substituents : Chlorine at position 8 enhances metabolic stability and hydrophobic interactions in kinase inhibitors . Bromine substitutions (e.g., at position 6) improve antimycobacterial activity, likely due to increased electronegativity and steric effects .
  • Ester Derivatives : Methyl esters (e.g., methyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate) act as prodrugs, improving membrane permeability compared to the free carboxylic acid .
Antimicrobial Activity
  • 8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides : Exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values ranging from 2–16 µg/mL .
  • 6-Bromo Analog : Shows enhanced activity against Mycobacterium tuberculosis (MIC = 4 µg/mL) compared to the chloro derivative (MIC = 8 µg/mL), suggesting bromine’s role in disrupting mycobacterial cell walls .
Anti-inflammatory and Analgesic Activity
  • 2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acids : Demonstrate 70–80% inhibition of carrageenan-induced edema in rodent models, comparable to indomethacin .
Kinase Inhibition
  • 8-Chloroimidazo[1,2-a]pyrazine Derivatives : Serve as scaffolds for Src kinase inhibitors (e.g., compound 48 in ), with IC₅₀ values < 100 nM due to chloro-substituent interactions in the ATP-binding pocket .

Physicochemical Properties and Toxicity

  • Solubility : The carboxylic acid group enhances aqueous solubility (logP ≈ 1.2), whereas methyl esters (logP ≈ 2.5) improve lipid membrane penetration .
  • Toxicity : this compound is classified as toxic (H301, H311, H331), while ester derivatives show reduced acute toxicity due to slower hydrolysis .

Biological Activity

8-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 1196146-07-2

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the imidazo ring could enhance efficacy.

Compound Target Minimum Inhibitory Concentration (MIC)
This compoundMtb0.03 - 5.0 μM
Derivative AE. coli15 μg/mL
Derivative BS. aureus20 μg/mL

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways . The efficacy of this compound as a potential chemotherapeutic agent is being evaluated in various cancer models.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation .

Study on Antituberculosis Activity

In a recent study, a series of imidazo derivatives were synthesized and evaluated for their anti-tuberculosis activity. The results indicated that compounds containing the imidazo[1,2-a]pyrazine scaffold displayed promising results against both replicating and non-replicating Mtb .

Clinical Relevance

The clinical relevance of these findings was underscored by the development of combination therapies incorporating 8-chloroimidazo[1,2-a]pyrazine derivatives alongside traditional antibiotics to enhance efficacy and reduce resistance .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that:

  • Substituents on the imidazo ring significantly influence biological activity.
  • Increased lipophilicity generally correlates with enhanced antimicrobial activity.

Q & A

Q. What are the optimal synthetic protocols for preparing 8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid?

The compound can be synthesized via two primary routes:

  • Route 1 : Cyclization of ethyl imidazo[1,2-a]pyrazine-2-carboxylate (precursor) using POCl₃ under reflux conditions, followed by hydrolysis with NaOH to yield the carboxylic acid derivative .
  • Route 2 : Microwave-assisted coupling of imidazo[1,2-a]pyrazine-2-carboxylic acid with amines, using Mukaiyama’s reagent and 2-chloro-1-methylpyridinium iodide in DMF. This method reduces reaction time (15 minutes at 80°C) and improves yields (up to 85%) compared to traditional heating . Key considerations include monitoring reaction progress via TLC and optimizing pH during acidification (pH 2.0–3.0) to prevent side reactions .

Q. How can structural characterization of this compound derivatives be validated?

Comprehensive characterization involves:

  • Spectroscopic Analysis : IR (e.g., carbonyl stretch at ~1710 cm⁻¹), ¹H/¹³C NMR (e.g., pyrazine proton signals at δ 7.95–9.14 ppm in DMSO-d₆), and LC-MS (m/z 164.9 [M+H]⁺) .
  • Elemental Analysis : Confirming C, H, and N content (e.g., C 51.54%, H 3.09%, N 25.76%) to verify purity .
  • X-ray Crystallography : Used sparingly but critical for resolving ambiguities in fused-ring systems .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus, Escherichia coli, and fungal strains, with MIC values ≤ 25 µg/mL indicating promising activity .
  • Enzyme Inhibition : Telomerase inhibition assays (unpublished data suggest potential activity) and catalytic studies using vanadium complexes with pyrazine-2-carboxylic acid derivatives .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity?

  • Substitution at the 8-Position : Replacing chlorine with amino groups (e.g., via ammonia treatment at 110°C) enhances selectivity for dopamine D1 receptor agonism, as seen in compound 48 (89% yield, 99% HPLC purity) .
  • Amide Derivatives : Coupling with aliphatic/aromatic amines via microwave irradiation improves antimicrobial potency. For example, N-aryl carboxamides show enhanced solubility and target binding due to π-π stacking interactions .
  • Rigid Linkers : Incorporating the core into PROTACs (Proteolysis-Targeting Chimeras) with diazepane-based linkers improves ternary complex formation for targeted protein degradation .

Q. What mechanistic insights explain contradictions in catalytic activity data for pyrazine-2-carboxylic acid derivatives?

Discrepancies arise from:

  • Co-catalyst Dependency : Pyrazine-2-carboxylic acid acts as a proton-transfer mediator in vanadium-catalyzed hydrocarbon oxidations, but its absence or replacement with picolinic acid reduces efficiency by >50% .
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) on the pyrazine ring hinder enzyme active-site access, as observed in telomerase inhibition studies .

Q. How can in vitro/in vivo efficacy gaps be addressed for imidazo[1,2-a]pyrazine derivatives?

  • Pharmacokinetic Optimization : For spinal muscular atrophy candidates, replacing 8-chloroimidazo[1,2-a]pyridin-2-yl groups with polar substituents (e.g., N-methylpiperazine) improves blood-brain barrier penetration .
  • Metabolite Tracking : Immunoassays detecting pyrazine-2-carboxylic acid (e.g., in Mycobacterium tuberculosis) can identify resistance mechanisms and guide structural refinements .

Q. What advanced computational tools are used to predict the reactivity of this compound?

  • DFT Studies : Calculating HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazine-2-carboxamide derivatives) to predict electron-transfer capabilities in catalytic cycles .
  • Molecular Dynamics (MD) Simulations : Modeling interactions with bacterial gyrase or telomerase RNA to optimize binding affinity .

Methodological Notes

  • Contradiction Resolution : Compare POCl₃-based cyclization (traditional) vs. microwave-assisted synthesis (green chemistry) for scalability and yield .
  • Data Validation : Cross-reference spectral data with databases (e.g., SDBS) to confirm novel derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid
Reactant of Route 2
8-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid

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